molecular formula C9H8N2O3S B068612 2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile CAS No. 175201-58-8

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile

Cat. No.: B068612
CAS No.: 175201-58-8
M. Wt: 224.24 g/mol
InChI Key: DRSUYPDLWGTIFL-UHFFFAOYSA-N
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Description

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is a chemical compound with the molecular formula C9H8N2O3S It is known for its unique structure, which includes a hydroxyimino group, a sulfonyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate sulfonylhydroxylamine, which then reacts with acetonitrile to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and may be carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. The nitrile group can also interact with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyimino-2-(phenyl)sulfonylacetonitrile
  • 2-Hydroxyimino-2-(4-chlorophenyl)sulfonylacetonitrile
  • 2-Hydroxyimino-2-(4-nitrophenyl)sulfonylacetonitrile

Uniqueness

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSUYPDLWGTIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380986
Record name 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-58-8
Record name 2-(Hydroxyimino)-2-[(4-methylphenyl)sulfonyl]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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